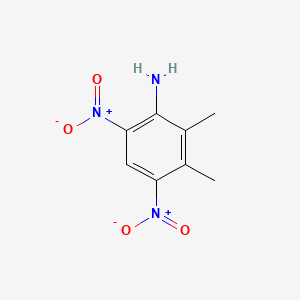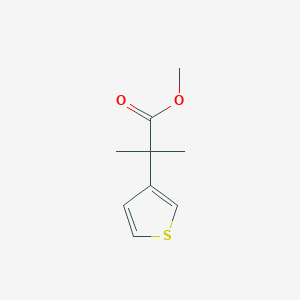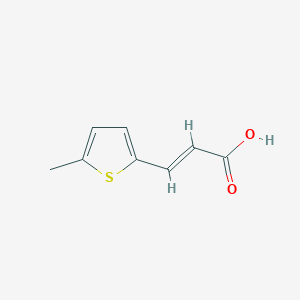
1-(5-Chloro-benzofuran-2-yl)-ethylamine
Übersicht
Beschreibung
“1-(5-Chloro-benzofuran-2-yl)-ethylamine” is a chemical compound that has been studied for its potential antifungal activity . It is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of salicylaldehyde and its substituted derivatives with bromoacetone under basic conditions in ethanol . This affords corresponding benzofuran derivatives . These compounds, when treated with different para-substituted aromatic aldehydes in the presence of a base and a minimum amount of acetonitrile, yield corresponding α,β-unsaturated carbonyl compounds by crossed aldol condensation .Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS . For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” include crossed aldol condensation and Michael addition . These reactions are fundamental C-C and C-N bond-forming reactions in the synthesis of 1,5-dicarbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using in-silico studies . These properties include melting point, boiling point, density, molecular formula, molecular weight, and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
1-(5-Chloro-benzofuran-2-yl)-ethylamine has been utilized in the synthesis of various bioactive compounds. For instance, a study developed a protocol for constructing 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines, which are key in synthesizing 5-HT serotonin receptor agonists. This highlights its potential in creating bioactive compounds and natural products (Porcu et al., 2018).
Inhibition of β-Amyloid Aggregation
The compound has been synthesized as part of efforts to inhibit β-amyloid aggregation, a process implicated in Alzheimer's disease. A specific synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor, was described, demonstrating the potential therapeutic applications of derivatives of this compound (Choi et al., 2003).
Antidepressant Potential
A compound named A-80426, structurally related to this compound, was found to combine potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This unique profile suggests potential utility in treating depression (Meyer et al., 1995).
Synthesis of Heterocyclic Systems
The compound is used in the synthesis of novel heterocyclic systems. For example, a series of 2-(benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives were synthesized using a straightforward approach, demonstrating the versatility of this compound in heterocyclic chemistry (Gao et al., 2012).
Antimicrobial and Antifungal Applications
Several studies have explored the antimicrobial and antifungal potential of benzofuran derivatives. For instance, novel benzofuran derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with some showing significant effectiveness (Kırılmış et al., 2008).
Anti-HIV and Anticancer Research
Compounds derived from this compound have been assessed for their potential anti-HIV, anticancer, antibacterial, and antifungal activities, with some showing promising results in inhibiting HIV and mild antifungal activity (Rida et al., 2006).
Zukünftige Richtungen
The future directions for the study of “1-(5-Chloro-benzofuran-2-yl)-ethylamine” could involve further exploration of its antifungal activity and potential pharmacological applications . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could be conducted.
Wirkmechanismus
Target of Action
The primary target of 1-(5-Chloro-benzofuran-2-yl)-ethylamine is the lanosterol 14α-demethylase enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
this compound interacts with the lanosterol 14α-demethylase enzyme, leading to the inhibition of ergosterol biosynthesis . This interaction disrupts the integrity of the fungal cell membrane, thereby exerting its antifungal effects .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway, which is essential for maintaining the fluidity and integrity of fungal cell membranes . The inhibition of this pathway leads to the accumulation of toxic intermediates and the depletion of ergosterol, resulting in fungal cell death .
Result of Action
The molecular effect of this compound’s action is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . On a cellular level, this leads to the death of the fungal cells .
Eigenschaften
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSCAUVOIHGEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



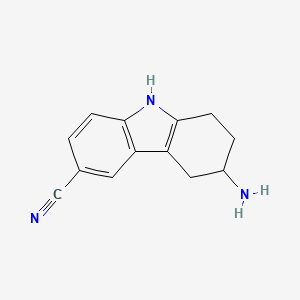
![3-[(4-Methyl-1-piperazinyl)methyl]phenol](/img/structure/B3104309.png)
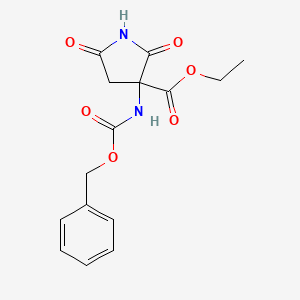
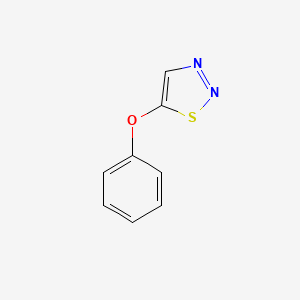
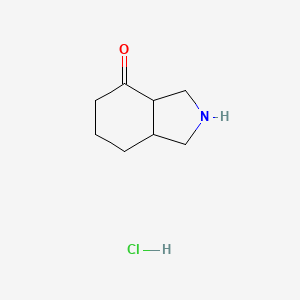

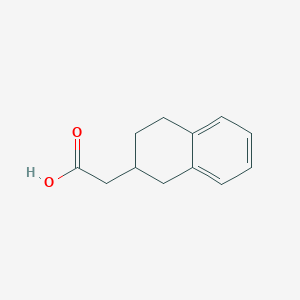
![Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-](/img/structure/B3104329.png)

![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)
